molecular formula C30H53N5NaO8P B240717 PhosphonorylLipid-AZT CAS No. 131933-68-1

PhosphonorylLipid-AZT

Cat. No. B240717
CAS RN: 131933-68-1
M. Wt: 665.7 g/mol
InChI Key: MXWVDUGITADCSX-MTJYKNDWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PhosphonorylLipid-AZT is a novel compound synthesized by researchers as a potential drug candidate for the treatment of viral infections. The compound is a combination of two existing drugs, AZT and phosphonoryllipid, which have been shown to be effective in inhibiting viral replication.

Mechanism of Action

The mechanism of action of PhosphonorylLipid-AZT is not fully understood, but it is believed to involve the inhibition of viral reverse transcriptase, an enzyme that is essential for viral replication. The compound is thought to bind to the active site of the enzyme, preventing it from synthesizing viral DNA.
Biochemical and Physiological Effects:
PhosphonorylLipid-AZT has been shown to have minimal toxicity in vitro and in vivo studies. The compound is well-tolerated and does not cause significant adverse effects. However, more research is needed to determine the long-term effects of the compound on human health.

Advantages and Limitations for Lab Experiments

PhosphonorylLipid-AZT has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. It is also stable and has a long shelf life, making it ideal for storage and transport. However, the compound is relatively expensive compared to other antiviral drugs, which may limit its use in some research settings.

Future Directions

There are several future directions for research on PhosphonorylLipid-AZT. One area of focus is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of interest is the investigation of the compound's efficacy against other viral infections, such as influenza and coronaviruses. Additionally, more research is needed to determine the long-term safety and efficacy of the compound in humans.
In conclusion, PhosphonorylLipid-AZT is a promising compound with potential as an antiviral drug. The compound has been shown to be effective in inhibiting viral replication and reducing viral load in vitro and in vivo studies. However, more research is needed to fully understand the mechanism of action and long-term effects of the compound.

Synthesis Methods

PhosphonorylLipid-AZT is synthesized through a multistep process that involves the condensation of AZT and phosphonoryllipid. The synthesis process is complex and requires the use of specialized equipment and techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

PhosphonorylLipid-AZT has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that the compound is effective in inhibiting viral replication and reducing viral load. In vivo studies have also demonstrated the efficacy of PhosphonorylLipid-AZT in reducing viral load and improving survival rates in animal models.

properties

CAS RN

131933-68-1

Product Name

PhosphonorylLipid-AZT

Molecular Formula

C30H53N5NaO8P

Molecular Weight

665.7 g/mol

IUPAC Name

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(3-hexadecoxy-2-methoxypropyl)phosphinate

InChI

InChI=1S/C30H54N5O8P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-41-21-25(40-3)23-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37;/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37);/q;+1/p-1/t25?,26-,27+,28+;/m0./s1

InChI Key

MXWVDUGITADCSX-MTJYKNDWSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Origin of Product

United States

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